2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
“2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a chemical compound with the molecular formula C15H9BrN2S . It belongs to the class of benzothiazoles, which are bicyclic heterocycles with fused benzene and thiazole rings .
Synthesis Analysis
The synthesis of benzothiazoles can be achieved through various methods. One common approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . There are also modern trends in synthesizing biologically active and industrially demanded compounds based on the C-2-substituted benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring fused with an imidazole ring . The benzothiazole moiety contains electron-rich heteroatoms, nitrogen and sulfur, which makes it a highly reactive building block for organic and organoelement synthesis .
Chemical Reactions Analysis
Benzothiazoles, including “this compound”, can undergo various chemical reactions. The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety can be easily functionalized . These reactions provide a powerful tool for the design of a wide variety of aromatic azoles .
Scientific Research Applications
Anticonvulsant Agents
The compound 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole and its derivatives have shown potential in medicinal chemistry, particularly in the development of novel anticonvulsant agents. A study reported the synthesis of new derivatives of 2-aminobenzothiazole, which were prepared and screened for their anticonvulsant activities. Some of the compounds in this series demonstrated promising anticonvulsant potencies, highlighting the therapeutic potential of this chemical structure in the treatment of convulsive disorders (Gineinah, 2001).
Antimicrobial Activity
The derivatives of benzimidazole, benzoxazole, and benzothiazole, including compounds structurally related to this compound, have been studied for their antimicrobial properties. Novel compounds synthesized in one study exhibited broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans, Aspergillus niger. These findings suggest a potential for these compounds to be developed as antimicrobial agents (Padalkar et al., 2014).
Antitumor Properties
This compound and its related compounds have shown promising results in the field of oncology. The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles have been extensively studied, with certain compounds exhibiting selective and potent antitumor activities in vitro and in vivo. These compounds have been found to induce and be biotransformed by cytochrome P450 1A1, leading to active metabolites that contribute to their antitumor effects. The development of prodrugs has been explored to overcome challenges related to the lipophilicity of these compounds, leading to improved pharmacokinetic profiles and promising preclinical results (Bradshaw et al., 2002).
Radiosensitizing Agents
The compound has also been explored for its potential as a radiosensitizing agent. In one study, 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles were synthesized and characterized as effective radiosensitizers and anticarcinogenic compounds. These compounds demonstrated considerable in vitro anticancer activity against human liver cancer and melanoma cell lines. Additionally, they showed enhanced DNA fragmentation, acting as effective derivatives for Hepatocellular carcinoma, indicating their potential role as radiosensitizers in cancer therapy (Majalakere et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to target the epidermal growth factor receptor (egfr) in cancer cells .
Mode of Action
Similar compounds have shown to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect the egfr signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
Similar compounds have shown potent anticancer activity against certain cancer cell lines .
Future Directions
Benzothiazoles, including “2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole”, are of great interest for researchers due to their high biological and pharmacological activity . They are often used in the design of new drugs and materials . The development of new synthetic approaches and patterns of reactivity is a promising area of future research .
Properties
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRDDQRDDLEHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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